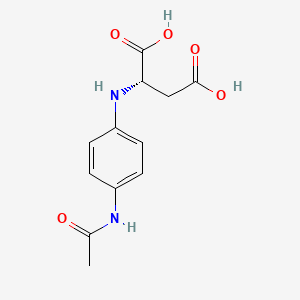
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine typically involves the reaction of a suitable sulfonyl aziridine precursor with a pent-3-en-1-yl group. One common method is the nucleophilic substitution reaction where a sulfonyl aziridine reacts with an allylic halide under basic conditions.
Industrial Production Methods
Industrial production methods for aziridines often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions for the industrial production of this compound would depend on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aziridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block for pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-3-en-1-yl)aziridine involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, leading to ring-opening reactions that form reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)aziridine: Lacks the pent-3-en-1-yl group.
2-(Pent-3-en-1-yl)aziridine: Lacks the sulfonyl group.
N-Tosylaziridine: Contains a tosyl group instead of a methylbenzene sulfonyl group.
Propriétés
Numéro CAS |
918160-52-8 |
|---|---|
Formule moléculaire |
C14H19NO2S |
Poids moléculaire |
265.37 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2-pent-3-enylaziridine |
InChI |
InChI=1S/C14H19NO2S/c1-3-4-5-6-13-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h3-4,7-10,13H,5-6,11H2,1-2H3 |
Clé InChI |
KSZPQXPVMKDYIG-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)


![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)
![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)



![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)

![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)
![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)
